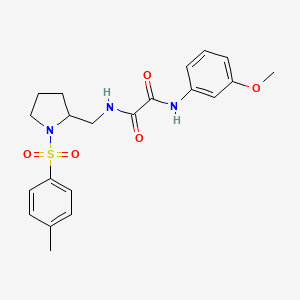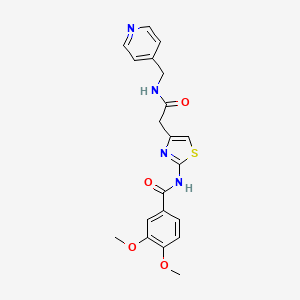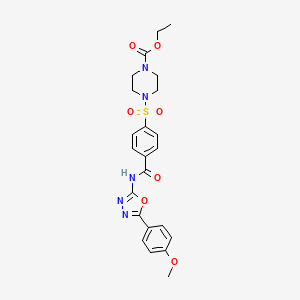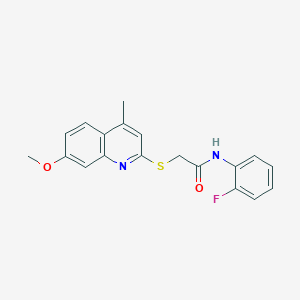![molecular formula C13H15F3O3 B2567665 Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate CAS No. 1864073-37-9](/img/structure/B2567665.png)
Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate” is a chemical compound with the CAS Number: 1864073-37-9 . It has a molecular weight of 276.26 . The IUPAC name for this compound is methyl 2-hydroxy-5-(4-(trifluoromethyl)phenyl)pentanoate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H15F3O3/c1-19-12(18)11(17)4-2-3-9-5-7-10(8-6-9)13(14,15)16/h5-8,11,17H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 276.26 .Scientific Research Applications
Anticancer Applications
- Schiff Base Organotin(IV) Complexes as Anticancer Drugs : Organotin(IV) complexes, including those with amino acetate functionalized Schiff bases, have been studied for their potential as anticancer drugs. These complexes have shown cytotoxicity against various human tumor cell lines, suggesting their potential application in cancer therapy (Basu Baul et al., 2009).
Dermatological Applications
- Percutaneous Absorption Enhancer : Studies have shown that compounds like pentane-1,5-diol, which have similarities to Methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate, can enhance the percutaneous absorption of drugs, indicating their potential use in dermatological preparations (Faergemann et al., 2005).
Biochemical Studies
- Unexpected In Vivo Conjugation Pathways : Research has uncovered unexpected in vivo conjugation pathways associated with certain inhibitors featuring bicyclopentane, a structure related to the compound . This highlights the complexity and unexpected nature of biochemical interactions in drug metabolism (Zhuo et al., 2016).
Chemical Synthesis and Catalysis
- Cobalt Carbonyl-Catalyzed Hydroesterification : Cobalt carbonyl-catalyzed reactions, like the hydroesterification of butadiene, have been studied. These reactions can yield esters, including structures similar to this compound, and are important in chemical synthesis (Matsuda, 1973).
Polymer Science
- Hyperbranched Polyesters : Research on hyperbranched polyesters based on 4,4-(4'-hydroxyphenyl)pentanoic acid, which bears resemblance to the compound , has provided insights into the synthesis and properties of these materials in polymer science (Chu et al., 1997).
Properties
IUPAC Name |
methyl 2-hydroxy-5-[4-(trifluoromethyl)phenyl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O3/c1-19-12(18)11(17)4-2-3-9-5-7-10(8-6-9)13(14,15)16/h5-8,11,17H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIFVPXMSCENBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCC1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2567587.png)
![2-(2,2-Difluoroethyl)-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2567589.png)
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid](/img/structure/B2567591.png)
![6-Acetyl-2-butyramido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)




![(2,4-dimethoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2567598.png)


![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)

![2-(2-chlorophenyl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2567605.png)
